

Spectroscopic Data of 2-Methoxy-4-(3-methoxyphenyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-4-(3-methoxyphenyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Methoxy-4-(3-methoxyphenyl)phenol**. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, offering valuable insights for researchers engaged in the synthesis, characterization, and analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methoxy-4-(3-methoxyphenyl)phenol**. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Methoxy-4-(3-methoxyphenyl)phenol** (Solvent: CDCl_3 , Frequency: 500 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.30	t	1H	Ar-H
7.15	d	1H	Ar-H
7.10	d	1H	Ar-H
6.95	d	1H	Ar-H
6.90	dd	1H	Ar-H
6.85	d	1H	Ar-H
5.60	s	1H	OH
3.90	s	3H	OCH ₃
3.85	s	3H	OCH ₃

Table 2: Predicted ¹³C NMR Data for **2-Methoxy-4-(3-methoxyphenyl)phenol** (Solvent: CDCl₃, Frequency: 125 MHz)

Chemical Shift (ppm)	Assignment
160.0	Ar-C
147.0	Ar-C
145.5	Ar-C
143.0	Ar-C
130.0	Ar-CH
122.0	Ar-C
120.0	Ar-CH
115.0	Ar-CH
113.0	Ar-CH
112.0	Ar-CH
110.0	Ar-CH
56.0	OCH ₃
55.5	OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Methoxy-4-(3-methoxyphenyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3600	Broad, Medium	O-H stretch (phenolic)
3000-3100	Medium	C-H stretch (aromatic)
2850-3000	Medium	C-H stretch (methyl)
1580-1610	Strong	C=C stretch (aromatic ring)
1450-1500	Strong	C=C stretch (aromatic ring)
1200-1300	Strong	C-O stretch (aryl ether)
1020-1080	Strong	C-O stretch (aryl ether)
800-880	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments for **2-Methoxy-4-(3-methoxyphenyl)phenol** (Electron Ionization)

m/z	Predicted Fragment Ion
230	[M] ⁺ (Molecular Ion)
215	[M - CH ₃] ⁺
199	[M - OCH ₃] ⁺
121	[C ₇ H ₅ O ₂] ⁺
107	[C ₇ H ₇ O] ⁺
92	[C ₆ H ₄ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid sample of **2-Methoxy-4-(3-methoxyphenyl)phenol** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of the solid **2-Methoxy-4-(3-methoxyphenyl)phenol** is placed directly onto the crystal.
- Pressure is applied using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is recorded in the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

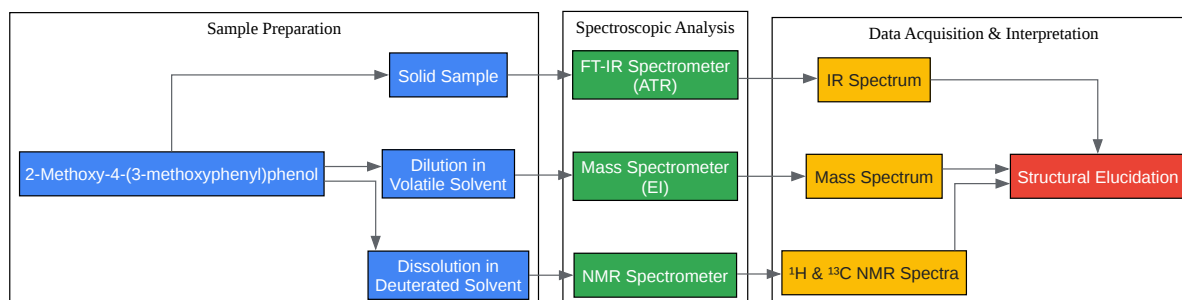
- A dilute solution of **2-Methoxy-4-(3-methoxyphenyl)phenol** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Methoxy-4-(3-methoxyphenyl)phenol**.



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Caption: General workflow for spectroscopic analysis.

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